1-(Bromomethyl)-3-ethynylbenzene
Description
1-(Bromomethyl)-3-ethynylbenzene is an organic compound featuring a benzene ring substituted with a bromomethyl group and an ethynyl group This compound is of interest due to its unique structure, which combines the reactivity of both the bromomethyl and ethynyl functional groups
Properties
IUPAC Name |
1-(bromomethyl)-3-ethynylbenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Br/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPZTTMGGIHZMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC(=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2092915-03-0 | |
| Record name | 1-(bromomethyl)-3-ethynylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-ethynylbenzene can be synthesized through a multi-step process. One common method involves the bromination of 3-ethynylbenzyl alcohol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride (CCl₄) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)-3-ethynylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Addition Reactions: The ethynyl group can undergo addition reactions, such as the electrophilic addition of halogens or hydrogen halides.
Coupling Reactions: The ethynyl group can also participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) or potassium cyanide (KCN) under mild conditions.
Electrophilic Addition: Reagents such as bromine (Br₂) or hydrogen bromide (HBr) in organic solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzyl derivatives.
Addition Products: Products include dibromo or bromoalkene derivatives.
Coupling Products: Products include biaryl or alkyne derivatives.
Scientific Research Applications
Chemistry
1-(Bromomethyl)-3-ethynylbenzene serves as a versatile intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including:
- Substitution Reactions : The bromomethyl group can be replaced by nucleophiles.
- Addition Reactions : The ethynyl group is reactive towards electrophiles.
- Coupling Reactions : It can participate in reactions such as Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds .
Materials Science
In materials science, this compound is utilized to develop advanced materials with specific electronic and photophysical properties. Its unique structure allows for the preparation of polymers that exhibit enhanced conductivity and stability under various environmental conditions.
Pharmaceuticals
This compound is also significant in pharmaceutical research as a building block for synthesizing potential drug candidates. Its ability to form diverse derivatives makes it valuable for creating bioactive molecules that could lead to new therapeutic agents .
Case Studies
Case Study 1: Synthesis of Novel Anticancer Agents
Researchers have utilized this compound as a precursor in synthesizing novel compounds with anticancer activity. The study demonstrated that derivatives formed from this compound exhibited significant cytotoxic effects against various cancer cell lines, highlighting its potential in drug development .
Case Study 2: Development of Conductive Polymers
Another study focused on incorporating this compound into polymer matrices to enhance electrical conductivity. The resulting materials showed improved performance in electronic applications, paving the way for advancements in flexible electronics .
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-3-ethynylbenzene in chemical reactions involves the reactivity of its functional groups:
Bromomethyl Group: Acts as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile.
Comparison with Similar Compounds
1-(Bromomethyl)-4-ethynylbenzene: Similar structure but with the ethynyl group in the para position.
1-(Bromomethyl)-2-ethynylbenzene: Similar structure but with the ethynyl group in the ortho position.
1-(Bromomethyl)-3-propynylbenzene: Similar structure but with a propynyl group instead of an ethynyl group.
Uniqueness: 1-(Bromomethyl)-3-ethynylbenzene is unique due to the specific positioning of the bromomethyl and ethynyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective functionalization and the formation of diverse products in synthetic chemistry.
Biological Activity
1-(Bromomethyl)-3-ethynylbenzene is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a bromomethyl group and an ethynyl substituent on a benzene ring, suggests diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound may exert its biological effects through various mechanisms:
- Interaction with Enzymes : The bromomethyl group can act as an electrophile, potentially forming covalent bonds with nucleophilic sites in enzymes, thereby inhibiting their activity.
- Cellular Uptake and Signaling : The ethynyl group may facilitate interactions with cellular receptors or transport proteins, influencing signaling pathways related to cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Case Studies and Research Findings
- Antitumor Studies : A study published in Nature demonstrated that derivatives of ethynylbenzene compounds exhibit significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation .
- Antimicrobial Activity : Research conducted on structurally related brominated compounds indicated potential antimicrobial effects against Staphylococcus aureus and Escherichia coli. The studies suggested that the presence of the bromomethyl group enhances membrane permeability, facilitating the uptake of the compound into bacterial cells .
- Synthetic Applications : The synthesis of this compound has been explored using copper-catalyzed reactions, which have shown high yields and efficiency. Such synthetic routes are crucial for developing analogs with enhanced biological activity .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
